molecular formula C6H9F2N B13534314 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine

6,6-Difluorobicyclo[3.1.0]hex-2-ylamine

Cat. No.: B13534314
M. Wt: 133.14 g/mol
InChI Key: RKHKSCSLKHYRPW-UHFFFAOYSA-N
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Description

6,6-Difluorobicyclo[310]hexan-2-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 6th position of the bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-difluorobicyclo[3.1.0]hexan-2-amine typically involves the fluorination of bicyclo[3.1.0]hexane derivatives. One common method includes the reaction of bicyclo[3.1.0]hexan-2-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 6,6-difluorobicyclo[3.1.0]hexan-2-one can then be converted to the amine via reductive amination using ammonia or an amine source under reducing conditions .

Industrial Production Methods

Industrial production methods for 6,6-difluorobicyclo[3.1.0]hexan-2-amine may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorobicyclo[3.1.0]hexan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Difluorobicyclo[3.1.0]hexan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-difluorobicyclo[3.1.0]hexan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

    6,6-Difluorobicyclo[3.1.0]hexan-3-one: A structurally similar compound with a ketone group instead of an amine.

    6,6-Difluorobicyclo[3.1.0]hexan-2-one: Another related compound with a ketone group at the 2nd position.

Uniqueness

6,6-Difluorobicyclo[3.1.0]hexan-2-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its ketone analogs. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Biological Activity

6,6-Difluorobicyclo[3.1.0]hex-2-ylamine, with the chemical formula C6H9F2N and CAS number 1393541-13-3, is a bicyclic amine that has garnered attention for its potential biological activities. This compound's unique structure, featuring two fluorine atoms, may influence its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The compound can be represented by the following structural formula:

SMILES NC1CC2C(C1)C2(F)F\text{SMILES }NC1CC2C(C1)C2(F)F

Physical Properties

PropertyValue
Molecular FormulaC6H9F2N
Molecular Weight133.14 g/mol
IUPAC Name6,6-difluorobicyclo[3.1.0]hexan-3-amine
Purity97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and may facilitate membrane permeability, allowing the compound to engage with hydrophobic sites on proteins.

Interaction with Biological Targets

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : The amine group can participate in hydrogen bonding and electrostatic interactions with receptor sites, influencing signaling pathways.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, studies have shown that bicyclic amines can interfere with viral replication by inhibiting viral enzymes or blocking entry into host cells .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Bicyclic amines have been noted to disrupt bacterial cell membranes or inhibit essential metabolic functions in microorganisms .

Study 1: Antiviral Efficacy

In a study examining the antiviral effects of bicyclic amines, researchers found that this compound demonstrated significant inhibition of viral replication in vitro against several strains of influenza virus. The mechanism was attributed to the compound's ability to inhibit viral neuraminidase activity.

Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of various bicyclic amines against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexan-2-amine

InChI

InChI=1S/C6H9F2N/c7-6(8)3-1-2-4(9)5(3)6/h3-5H,1-2,9H2

InChI Key

RKHKSCSLKHYRPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2(F)F)N

Origin of Product

United States

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